molecular formula C14H27NO2 B6340455 tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate CAS No. 1221346-28-6

tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate

Cat. No.: B6340455
CAS No.: 1221346-28-6
M. Wt: 241.37 g/mol
InChI Key: UERQUXACXUAILL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a cyclohexylamino group, and a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclohexylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: tert-Butyl alcohol or tert-butyl hydroperoxide.

    Reduction: 3-(cyclohexylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate: Features a tert-butyl ester group, a cyclohexylamino group, and a methylpropanoate backbone.

    tert-Butyl 3-(phenylamino)-2-methylpropanoate: Similar structure but with a phenylamino group instead of a cyclohexylamino group.

    tert-Butyl 3-(methylamino)-2-methylpropanoate: Similar structure but with a methylamino group instead of a cyclohexylamino group.

Uniqueness

This compound is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties to the compound. This makes it distinct from other similar compounds and allows for unique reactivity and applications .

Properties

IUPAC Name

tert-butyl 3-(cyclohexylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-11(13(16)17-14(2,3)4)10-15-12-8-6-5-7-9-12/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQUXACXUAILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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